molecular formula C7H4N2O2Se B1205194 2-Nitrophenyl selenocyanate CAS No. 51694-22-5

2-Nitrophenyl selenocyanate

Cat. No. B1205194
CAS RN: 51694-22-5
M. Wt: 227.09 g/mol
InChI Key: LHBLJWULWKQRON-UHFFFAOYSA-N
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Description

2-Nitrophenyl selenocyanate is an organic selenium compound with the chemical formula O2NC6H4SeCN. It is a chromophoric substance, meaning it exhibits color due to its electronic structure. The compound is characterized by a nitro group (NO2) and a selenocyanate group (SeCN) attached to a phenyl ring .


Synthesis Analysis

The synthesis of 2-Nitrophenyl selenocyanate involves the reaction of appropriate precursors. While specific synthetic routes may vary, one common method is the reaction between phenyl selenocyanate and 2-nitrophenol . The resulting product is 2-Nitrophenyl selenocyanate .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl selenocyanate consists of a phenyl ring (C6H5) bonded to a selenium atom (Se) through a cyanide group (CN). The nitro group (NO2) is also attached to the phenyl ring. The compound’s linear formula is O2NC6H4SeCN, and its molecular weight is 227.08 g/mol .


Chemical Reactions Analysis

  • Reaction with Metallothionein Clusters : It reacts with the zinc/thiolate clusters of metallothionein, which is essential for understanding its behavior in biological systems .
  • Preparation of Steroidal Derivatives : It serves as an intermediate in the synthesis of steroidal compounds, such as 2,3-seco-5 α-cholestane-2,3-diol and 4α-methyl-2,3-seco-5 α-cholestane-2,3-diol .

Physical And Chemical Properties Analysis

  • Melting Point : 140-142°C (literature value) .

Scientific Research Applications

Study of Reaction Mechanism with Zinc/Thiolate Clusters of Metallothionein

2-Nitrophenyl selenocyanate is used to study the mechanism of its reaction with the zinc/thiolate clusters of metallothionein . Metallothionein is a low molecular weight, cysteine-rich protein that binds various heavy metals. Understanding the reaction mechanism can provide insights into how these proteins detoxify heavy metals and protect cells from oxidative stress.

Preparation of 2,3-Seco-5 Alfa-Cholestane-2,3-Diol

This compound is used in the preparation of 2,3-seco-5 alfa-cholestane-2,3-diol . This molecule is a derivative of cholesterol, a vital component of cell membranes, and understanding its synthesis can have implications in biochemistry and medicine.

Preparation of 4-Alfa-Methyl-2,3-Seco-5 Alfa-Cholestane-2,3-Diol

2-Nitrophenyl selenocyanate is also used in the preparation of 4alfa-methyl-2,3-seco-5 alfa-cholestane-2,3-diol . This compound is another cholesterol derivative, and its synthesis can contribute to our understanding of lipid biochemistry.

Preparation of 2-Nitrophenylselenyl Derivative

This compound is used in the preparation of 2-nitrophenylselenyl derivative . The resulting compound can be used in various chemical reactions, potentially leading to the development of new materials or pharmaceuticals.

Preparation of 3-Alfa-[(2-Nitrophenyl)Seleno]Androsta-1,5-Dien-17Beta-Ol

2-Nitrophenyl selenocyanate is used in the preparation of 3alfa-[(2-Nitrophenyl)seleno]androsta-1,5-dien-17beta-ol . This compound is a steroid derivative, and its synthesis can contribute to the field of medicinal chemistry, particularly in the development of new drugs.

Preparation of 6-(2-Nitro-Phenylselanyl)-Hexanoic Acid Methyl Ester

This compound reacts with 6-bromo-hexanoic acid methyl ester to get 6-(2-nitro-phenylselanyl)-hexanoic acid methyl ester . This reaction can be used in the synthesis of various organic compounds, contributing to the field of organic chemistry.

Safety and Hazards

  • Storage : Store in a combustible area away from toxic compounds .

properties

IUPAC Name

(2-nitrophenyl) selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLJWULWKQRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068660
Record name Selenocyanic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl selenocyanate

CAS RN

51694-22-5
Record name 2-Nitrophenyl selenocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51694-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl selenocyanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenocyanic acid, 2-nitrophenyl ester
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Record name Selenocyanic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl selenocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-nitrophenyl selenocyanate used to prepare 2-nitrobenzeneseleninic acid?

A1: The research paper mentions two main methods for synthesizing 2-nitrobenzeneseleninic acid, both involving 2-nitrophenyl selenocyanate as a key intermediate []:

  • Method 1: 2-nitrophenyl selenocyanate is first hydrolyzed under basic conditions. The resulting product is then reacted with either hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to yield 2-nitrobenzeneseleninic acid.
  • Method 2: 2-nitrophenyl selenocyanate is used to synthesize bis(2-nitrophenyl) diselenide. This compound can then be oxidized using either 30% hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to obtain 2-nitrobenzeneseleninic acid.

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